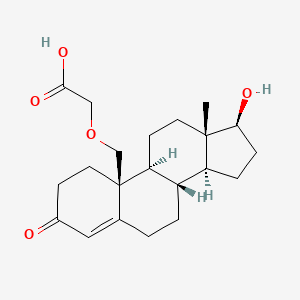

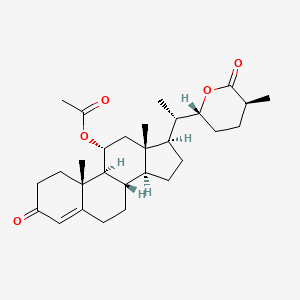

3beta-Acetoxyolean-18-en-28-oic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

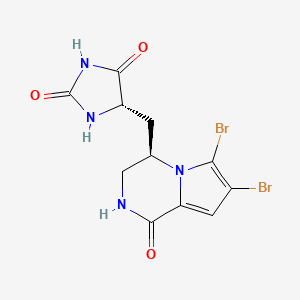

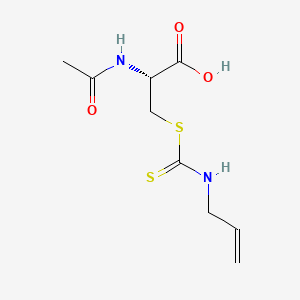

3beta-acetoxyolean-18-en-28-oic acid is a pentacyclic triterpenoid that is olean-18-ene substituted by an acetyloxy group at position 3 and a carboxy group at position 28. It has been isolated from Juglans sinensis. It has a role as a plant metabolite. It is a pentacyclic triterpenoid, a monocarboxylic acid and an acetate ester. It derives from a hydride of an oleanane.

Applications De Recherche Scientifique

Potential in Cancer Chemoprevention

Research has identified compounds structurally related to 3β-Acetoxyolean-18-en-28-oic acid in plants like Eugenia sandwicensis, showing significant inhibitory activity in cancer chemoprevention models. One such triterpenoid demonstrated notable activity in a 7,12-dimethylbenz[a]anthracene-induced mouse mammary organ culture system, suggesting potential applications in cancer chemoprevention strategies (Gu et al., 2001).

Cytotoxic and Apoptosis-Inducing Properties

Oleanane triterpenoids, closely related to 3β-Acetoxyolean-18-en-28-oic acid, have been isolated from the rhizome of Astilbe chinensis. These compounds exhibit cytotoxic and apoptosis-inducing properties, with a linear array of fused rings that form molecular chains through hydrogen bonds. This suggests their potential utility in developing anti-cancer therapies by inducing cancer cell apoptosis (Sun & Pan, 2004).

Synthesis and Transformation Studies

The compound has also been a subject of synthetic and transformation studies, demonstrating its versatility in chemical synthesis. For instance, a novel process developed for preparing trans-decalins from oleanolic acid, which is structurally similar to 3β-Acetoxyolean-18-en-28-oic acid, showcases the compound's potential in synthetic organic chemistry and possibly in the synthesis of new therapeutic agents (Yang et al., 2006).

Antitumor and Differentiation-Inducing Effects

A derivative of oleanolic acid, closely related to 3β-Acetoxyolean-18-en-28-oic acid, has shown significant antitumor effects and the ability to induce differentiation in cancer cells, especially melanoma. This highlights the potential of compounds related to 3β-Acetoxyolean-18-en-28-oic acid in the development of new cancer treatments, particularly those that can not only inhibit tumor growth but also induce differentiation in cancer cells (Huang et al., 2006).

Propriétés

Formule moléculaire |

C32H50O4 |

|---|---|

Poids moléculaire |

498.7 g/mol |

Nom IUPAC |

(4aS,6aR,6aR,6bR,8aR,10S,12aR,14aS)-10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,10,11,12,13,14,14a-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C32H50O4/c1-20(33)36-25-12-13-29(6)23(28(25,4)5)11-14-31(8)24(29)10-9-21-22-19-27(2,3)15-17-32(22,26(34)35)18-16-30(21,31)7/h19,21,23-25H,9-18H2,1-8H3,(H,34,35)/t21-,23+,24-,25+,29+,30-,31-,32+/m1/s1 |

Clé InChI |

ATCLOZHDTYBRBI-MGIFRHGRSA-N |

SMILES isomérique |

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@H]4C5=CC(CC[C@@]5(CC[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)C(=O)O)(C)C)C |

SMILES canonique |

CC(=O)OC1CCC2(C3CCC4C5=CC(CCC5(CCC4(C3(CCC2C1(C)C)C)C)C(=O)O)(C)C)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-[(2R,6S)-2,6-dimethylpiperidin-1-yl]-4H-oxadiazol-3-ium-5-ylidene]azanide](/img/structure/B1259558.png)

![(4-Methyl-1-piperazinyl)-(6-methyl-2-thieno[2,3-b]quinolinyl)methanone](/img/structure/B1259563.png)